Laburnin

Übersicht

Beschreibung

1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- is a natural product found in Planchonella thyrsoidea, Planchonella anteridifera, and Heliotropium indicum with data available.

Wissenschaftliche Forschungsanwendungen

Synthese von bicyclischen Alkaloiden

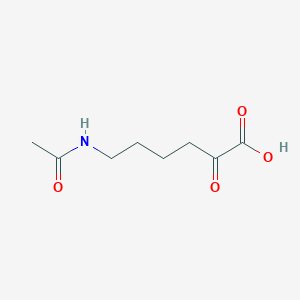

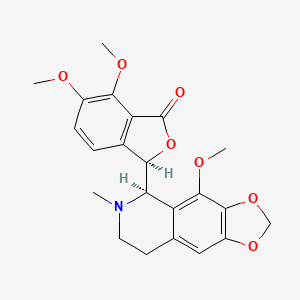

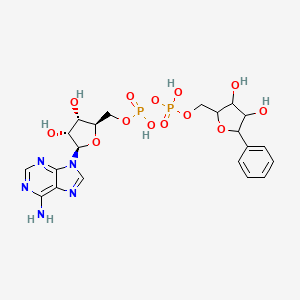

Laburnin dient als ein Schlüsselzwischenprodukt bei der biomimetischen Synthese von bicyclischen Alkaloiden. Forscher haben eine Mannich-artige diastereoselektive Cyclisierung unter Verwendung von Acetal als Pro-Nucleophil eingesetzt, um hydroxymethylsubstituierte bicyclische Gerüste zu erzeugen {svg_1}. Diese Methode hat die Totalsynthese von Verbindungen wie (±)-Epilupinin und formale Synthesen von this compound selbst ermöglicht.

Antitumoraktivitäten

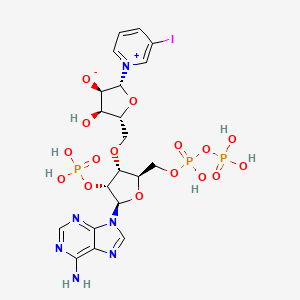

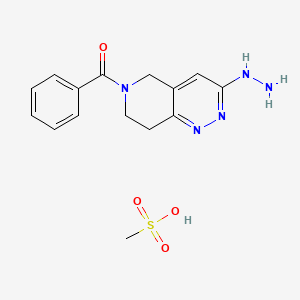

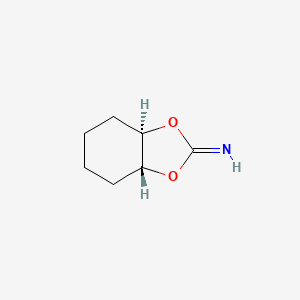

This compound und seine Derivate haben ein Potenzial für Tumor-inhibitorische Aktivitäten gezeigt. Die Struktur der Verbindung ermöglicht es ihr, mit biologischen Zielen zu interagieren, die das Wachstum von Tumoren hemmen können, was sie zu einem wertvollen Gut bei der Entwicklung neuer Krebsmedikamente macht {svg_2}.

Insektizid- und Anthelmintikanwendungen

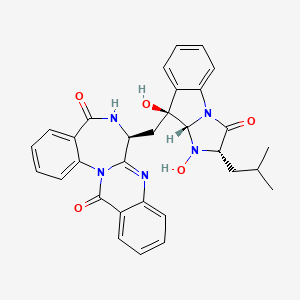

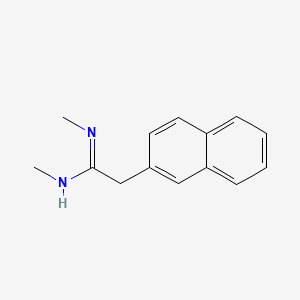

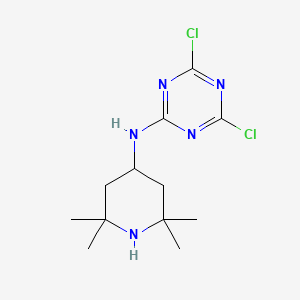

Einige this compound-Derivate könnten als Antifeedants wirken und die Nahrungsaufnahme von Insekten verhindern. Diese Eigenschaft ist vorteilhaft für die Entwicklung von Insektiziden und Anthelmintika, die zur Schädlingsbekämpfung und zum Schutz der Landwirtschaft beitragen {svg_3}.

Thermodynamische Studien

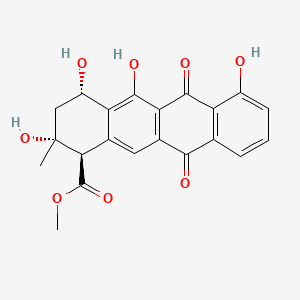

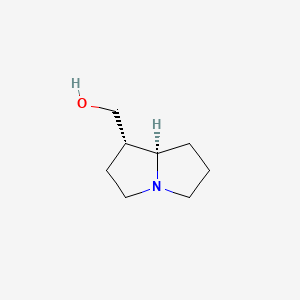

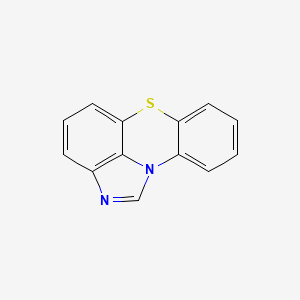

Die Auflösungsverhalten von this compound in verschiedenen Lösungen wurden mit Hilfe der Mikrokalorimetrie untersucht. Forscher haben thermodynamische Eigenschaften wie Enthalpie, Gibbs-freie Energie und Entropie der Auflösung abgeleitet, die für das Verständnis des Verhaltens der Verbindung in biologischen Systemen entscheidend sind {svg_4}.

Chemische Bildung

Aufgrund seiner komplexen Struktur und seiner vielfältigen Reaktivität wird this compound häufig in der chemischen Bildung verwendet, um fortgeschrittene Synthesetechniken und Prinzipien der Stereochemie zu demonstrieren. Es dient als Beispiel für die Vermittlung von Diastereoselektivität und Enantioselektivität in der organischen Synthese {svg_5}.

Naturstoffsynthese

This compound ist ein Baustein in der Synthese von Naturprodukten, insbesondere solchen mit Pyrrolizidin-Skeletten. Seine Verwendung in der Naturstoffsynthese unterstreicht die Bedeutung des Verständnisses natürlicher Biosynthesewege und deren Nachahmung im Labor {svg_6}.

Arzneimittelentwicklung

Die strukturellen Merkmale von this compound machen es zu einem Kandidaten für die Arzneimittelentwicklung, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte biologische Pfade abzielen. Seine Rolle in der medizinischen Chemie wächst, da Forscher weiterhin neue Anwendungen basierend auf seinem molekularen Rahmen entdecken {svg_7}.

Wirkmechanismus

Target of Action

Laburnine, also known as (+)-Laburnine or (+)-Trachelanthamidine or (1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol, is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are known to possess biological activities such as tumor inhibitory activities . .

Mode of Action

The exact mode of action of Laburnine is not fully understood due to the limited research available. As a pyrrolizidine alkaloid, it may share similar modes of action with other compounds in this class. Some pyrrolizidine alkaloids have been shown to inhibit tumor growth

Biochemical Pathways

Pyrrolizidine alkaloids, including Laburnine, are azabicyclo[3.3.0]octane-based natural products . They exist widely in various plant families and insects

Pharmacokinetics

A study on the thermodynamic properties of Laburnine in saline and glucose solutions provides some insights into its dissolution behaviors . .

Result of Action

As a pyrrolizidine alkaloid, it may share similar effects with other compounds in this class, such as tumor inhibitory activities . .

Biochemische Analyse

Biochemical Properties

Laburnine plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to increase white blood cells, which suggests its interaction with immune-related proteins and enzymes . Laburnine’s anti-arrhythmic effects indicate its potential interaction with cardiac ion channels and proteins involved in heart rhythm regulation . Additionally, its anti-asthmatic properties suggest interactions with enzymes and proteins involved in respiratory pathways .

Cellular Effects

Laburnine influences various types of cells and cellular processes. It has been shown to enhance immunity by increasing white blood cell count, which indicates its impact on immune cell function . Laburnine also affects cellular metabolism, as it has been used to treat conditions like diarrhea and lymphadenitis, suggesting its role in modulating metabolic pathways in gastrointestinal and lymphatic cells . Furthermore, its anti-arrhythmic effects imply an influence on cardiac cell signaling pathways and gene expression related to heart rhythm .

Molecular Mechanism

The molecular mechanism of Laburnine involves its binding interactions with specific biomolecules. Laburnine’s anti-arrhythmic effects are likely due to its interaction with cardiac ion channels, leading to enzyme inhibition or activation that regulates heart rhythm . Its ability to enhance immunity may involve binding to immune cell receptors, triggering changes in gene expression that promote white blood cell production . Laburnine’s anti-asthmatic properties could be attributed to its interaction with respiratory enzymes, leading to the relaxation of bronchial muscles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Laburnine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Laburnine’s dissolution behavior in glucose and saline solutions has been investigated using micro-calorimetry, providing insights into its half-life period and stability .

Dosage Effects in Animal Models

The effects of Laburnine vary with different dosages in animal models. Studies have shown that Laburnine can enhance immunity and provide anti-arrhythmic effects at specific dosages . High doses of Laburnine may lead to toxic or adverse effects, such as arrhythmias or respiratory issues . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in clinical settings .

Metabolic Pathways

Laburnine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Its role in enhancing immunity suggests involvement in metabolic pathways related to white blood cell production . Laburnine’s anti-arrhythmic effects indicate interactions with metabolic pathways that regulate cardiac function . Additionally, its anti-asthmatic properties suggest involvement in respiratory metabolic pathways .

Transport and Distribution

Laburnine is transported and distributed within cells and tissues through specific transporters and binding proteins. Its ability to increase white blood cells indicates its distribution to immune-related tissues . Laburnine’s anti-arrhythmic effects suggest its transport to cardiac tissues, where it interacts with ion channels and proteins . Understanding its transport mechanisms is essential for optimizing its therapeutic effects .

Subcellular Localization

Laburnine’s subcellular localization plays a crucial role in its activity and function. It is likely targeted to specific compartments or organelles within cells, such as immune cell receptors or cardiac ion channels . Post-translational modifications may direct Laburnine to these specific locations, enhancing its therapeutic effects .

Eigenschaften

IUPAC Name |

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFDEIYZIAVXHE-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187124 | |

| Record name | 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3348-73-0 | |

| Record name | (+)-Trachelanthamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3348-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Laburnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LABURNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ1D9E8IRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Laburnine?

A: Laburnine, also known as (+)-Laburnine or (+)-Trachelanthamidine, is a naturally occurring pyrrolizidine alkaloid. It is found in various plant species, including those belonging to the genera Planchonella, Heliotropium, Crotalaria, and Senecio. [, , , ]

Q2: What is the molecular formula and weight of Laburnine?

A2: The molecular formula of Laburnine is C8H15NO, and its molecular weight is 141.21 g/mol.

Q3: Has Laburnine been found in nature as a free base or in conjugated forms?

A: Laburnine has been found in plants as both the free base and in various esterified forms. For example, in Planchonella species, it exists as the free base alongside its tiglate and benzoate esters. [] In Heliotropium curassavicum, it is found as the curassavate ester (curassavine) and as esters with (+)-viridifloric acid (coromandaline) and (-)-trachelanthic acid (heliovicine). []

Q4: What are the primary synthetic approaches to Laburnine?

A4: Several synthetic strategies have been developed to access Laburnine, showcasing its significance in organic chemistry. These approaches often utilize readily available chiral starting materials and employ key reactions such as:

- Asymmetric self-Mannich reaction: This strategy utilizes chiral catalysts to control the stereochemistry of the reaction, leading to either (+)-Laburnine or its enantiomer, (-)-trachelanthamidine. []

- Diels-Alder reaction: Cycloaddition reactions employing chiral auxiliaries, like α-(2-exo-hydroxy-10-bornylsulfinyl)maleimide, offer diastereoselective routes to (+)-Laburnine. [, , ]

- Tandem acyliminocyclization and retro-Diels-Alder reaction: This approach utilizes stereocontrol imparted by a bicyclo[2.2.1]heptene moiety in a chiral γ-hydroxy lactam followed by a Diels-Alder cycloreversion to access (+)-Laburnine. []

- Enamino ester reduction: This strategy exploits the chiral induction from (S)-α-methylbenzylamine during the catalytic or chemical reduction of pyrrolidine tetrasubstituted β-enamino esters. This approach provides a short and enantioselective route to (+)-Laburnine. [, ]

- Double reductive cyclization: This versatile protocol begins with a diastereoselective conjugate addition of an enantiopure lithium amide to an α,β-unsaturated ester. This is followed by tandem hydrogenolysis/hydrogenation to efficiently construct the pyrrolizidine core, enabling access to (+)-Laburnine. []

- Stereoselective radical addition: Utilizing (5R)-5-menthyloxy-2[5H]-furanone as a chiral starting material, stereoselective radical addition of tertiary amines followed by a three-step transformation offers an efficient route to (+)-Laburnine. [, ]

- Palladium-catalyzed intramolecular allylation: This strategy utilizes a palladium catalyst to promote the cyclization of a suitable precursor, enabling the stereoselective formation of (-)-trachelanthamidine, the enantiomer of (+)-Laburnine. []

- Sigmatropic rearrangement of vinyl aziridines: This novel method involves the rearrangement of 2-vinyl aziridine 2-carboxylates derived from chiral sulfinimines to produce chiral cyclic sulfoximines, which can be further transformed into Laburnine. [, ]

- Base-induced formal [3+2] annulation and intramolecular cyclization: This approach involves a base-mediated coupling-cyclization of α-sulfonylacetamide with (Z)-2-bromoacrylate, followed by intramolecular cyclization, ultimately leading to (±)-trachelanthamidine. [, ]

- Tributyltin hydride-mediated radical cyclization: This method utilizes a radical cyclization of (2S)-N-(α-chloroacetyl)-2-ethenylpyrrolidines derived from (S)-prolinol to access (-)-trachelanthamidine. []

- Claisen rearrangement and C-allylation of homoproline derivatives: This approach utilizes a Claisen rearrangement or direct C-allylation of homoproline esters to construct a key intermediate that can be further elaborated to furnish both (-)-trachelanthamidine and (-)-isoretronecanol. []

- Intramolecular carbenoid displacement (ICD) reaction: This method utilizes a carbon-carbon bond formation at the α-position to the nitrogen atom through an intramolecular carbenoid displacement reaction of diazo-sulfide or diazo-selenide derivatives, providing access to (±)-trachelanthamidine. [, ]

- Organocatalytic asymmetric Mannich cyclization: This strategy uses a chiral organocatalyst to promote the asymmetric Mannich cyclization of hydroxylactams with acetals, affording enantioenriched (-)-trachelanthamidine. []

- Phosphine-catalyzed [4+1] annulation: This method involves a phosphine-catalyzed annulative rearrangement of allenylic carbamates, proceeding through phosphonium diene intermediates, and has been applied in concise formal syntheses of (±)-trachelanthamidine. [, ]

Q5: What is the biosynthetic origin of Laburnine?

A: Laburnine is biosynthesized from the common alkaloid precursor, putrescine. Labeling studies have shown that putrescine is incorporated into the pyrrolizidine ring structure of Laburnine. [, ]

Q6: What is the role of trachelanthamidine in pyrrolizidine alkaloid biosynthesis?

A: Trachelanthamidine is considered a key intermediate in the biosynthesis of various pyrrolizidine alkaloids. It can be further hydroxylated and esterified to generate the structural diversity observed in this family of natural products. []

Q7: Is Laburnine incorporated into more complex pyrrolizidine alkaloids?

A: Yes, feeding experiments using radiolabeled trachelanthamidine have shown that it is efficiently incorporated into more complex pyrrolizidine alkaloids like retrorsine and echinatine. [, ]

Q8: Are there any known applications of Laburnine in organic synthesis?

A: Laburnine's dense functionalization and stereochemical complexity make it a valuable synthetic target. It can serve as a chiral building block for synthesizing other complex molecules, including pharmaceuticals and natural products. [, ]

Q9: What is known about the stability of Laburnine?

A: While specific studies on Laburnine's stability are limited within the provided research, it is known that alkaloids can be sensitive to factors like light, temperature, pH, and oxidizing agents. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)

![n-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-n-methylacetamide](/img/structure/B1197645.png)